Para-toluene sulfonate; tetraethylammonium
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Overview
Preparation Methods
Synthetic Routes and Reaction Conditions
Para-toluene sulfonate; tetraethylammonium can be synthesized through the reaction of p-toluenesulfonic acid with tetraethylammonium hydroxide. The reaction typically occurs in an aqueous medium and involves the neutralization of the acid by the base, resulting in the formation of the salt .
Industrial Production Methods
On an industrial scale, p-toluenesulfonic acid is prepared by the sulfonation of toluene. The resulting acid is then reacted with tetraethylammonium hydroxide to produce this compound .
Chemical Reactions Analysis
Types of Reactions
Para-toluene sulfonate; tetraethylammonium undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert it back to toluene.
Substitution: It can undergo nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions typically occur under controlled temperature and pressure conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various sulfonic acid derivatives, toluene, and substituted aromatic compounds .
Scientific Research Applications
Para-toluene sulfonate; tetraethylammonium has a wide range of applications in scientific research:
Biology: It is used in various biochemical assays and as a reagent in the synthesis of biologically active compounds.
Medicine: It is involved in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of para-toluene sulfonate; tetraethylammonium involves its role as a supporting electrolyte. It facilitates the movement of ions in electrochemical processes, thereby enhancing the efficiency of the reactions. The molecular targets and pathways involved include the stabilization of charged intermediates and the promotion of electron transfer reactions .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonic acid: Similar in structure but lacks the methyl group present in p-toluenesulfonic acid.
Sulfanilic acid: Contains an amino group instead of the methyl group.
Tosylic acid: Another name for p-toluenesulfonic acid, highlighting its strong acidic nature.
Uniqueness
Para-toluene sulfonate; tetraethylammonium is unique due to its combination of the tetraethylammonium cation and the p-toluenesulfonate anion. This combination provides specific properties that make it suitable for use as a supporting electrolyte in various chemical processes .
Properties
Molecular Formula |
C15H28NO3S+ |
---|---|
Molecular Weight |
302.5 g/mol |
IUPAC Name |
4-methylbenzenesulfonic acid;tetraethylazanium |
InChI |
InChI=1S/C8H20N.C7H8O3S/c1-5-9(6-2,7-3)8-4;1-6-2-4-7(5-3-6)11(8,9)10/h5-8H2,1-4H3;2-5H,1H3,(H,8,9,10)/q+1; |
InChI Key |
QKFFSWPNFCXGIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC[N+](CC)(CC)CC.CC1=CC=C(C=C1)S(=O)(=O)O |
Origin of Product |
United States |
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